molecular formula C17H37NO2 B8663009 3-(Tetradecylamino)propane-1,2-diol CAS No. 111953-19-6

3-(Tetradecylamino)propane-1,2-diol

Cat. No.: B8663009
CAS No.: 111953-19-6
M. Wt: 287.5 g/mol
InChI Key: QKECMXCFXLQTAU-UHFFFAOYSA-N
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Description

3-(Tetradecylamino)propane-1,2-diol is a diol derivative featuring a 14-carbon alkyl chain (tetradecyl) attached via an amino group to a propane-1,2-diol backbone.

Properties

CAS No.

111953-19-6

Molecular Formula

C17H37NO2

Molecular Weight

287.5 g/mol

IUPAC Name

3-(tetradecylamino)propane-1,2-diol

InChI

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-17(20)16-19/h17-20H,2-16H2,1H3

InChI Key

QKECMXCFXLQTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length Variation in Amino-Substituted Diols

The length of the alkyl chain significantly impacts physical and chemical properties:

Compound Name Alkyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties (Inferred)
3-(Dodecylamino)propane-1,2-diol C12 C15H33NO2 259.43 Moderate hydrophobicity; surfactant potential
3-(Tetradecylamino)propane-1,2-diol C14 C17H37NO2 ~287.48 (estimated) Balanced solubility/reactivity
3-(Hexadecylamino)propane-1,2-diol C16 C19H41NO2 315.53 High hydrophobicity; solid at room temp

Key Findings :

  • Longer alkyl chains (e.g., C16) increase hydrophobicity, reducing aqueous solubility and elevating melting points .
  • The tetradecyl variant (C14) likely bridges the solubility-reactivity trade-off, making it suitable for emulsifiers or drug delivery systems .

Substituent Group Comparison: Amino vs. Ether/Phenoxy

Diols with different substituents exhibit distinct reactivities and applications:

Compound Name Substituent Type Key Applications Reference
This compound Amino (C14) Surfactants, cationic carriers
3-(2-Methoxyphenoxy)propane-1,2-diol Phenoxy Polymer synthesis (e.g., polyesters)
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol Fluorinated ether High thermal/chemical stability
3-((13-Methylhexadecyl)oxy)propane-1,2-diol Branched ether Bioactive marine natural product

Key Findings :

  • Amino-substituted diols (e.g., tetradecylamino) may act as cationic surfactants or antimicrobial agents due to their amine functionality .
  • Phenoxy/ether-linked diols are preferred in polymer chemistry for forming stable ether/ester bonds .
  • Fluorinated diols excel in niche applications requiring resistance to degradation .

Thermal and Solubility Properties

Data extrapolated from homologs and structural analogs:

Compound Name Melting Point (°C, estimated) Solubility (Inferred)
3-(Dodecylamino)propane-1,2-diol 40–50 Partially soluble in ethanol
This compound 55–65 Low water solubility
3-(Hexadecylamino)propane-1,2-diol 70–80 Insoluble in polar solvents

Notes:

  • Solubility decreases with alkyl chain length due to increased hydrophobicity .
  • Amino groups may enhance solubility in acidic media via protonation .

Research and Application Insights

  • Polymerization: Unlike phenoxy-diols used in polycondensation with succinic acid , amino-diols may enable novel polyurethane or polyamide syntheses due to amine reactivity.
  • Surfactants: Nonionic ether-diols (e.g., 3-(nonyloxy)-2-hydroxypropoxy derivatives ) contrast with cationic amino-diols, which could stabilize oil-in-water emulsions.

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